molecular formula C16H8Cl3F B14788845 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene

Cat. No.: B14788845
M. Wt: 325.6 g/mol
InChI Key: LMXIVRSXCCXURK-UHFFFAOYSA-N
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Description

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both fluorine and chlorine substituents

Preparation Methods

The synthesis of 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 2,3,6-trichlorophenyl fluoride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-8-(2,3,6-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

    1-Fluoronaphthalene: Lacks the chlorine substituents, leading to different chemical properties and reactivity.

    2,3,6-Trichloronaphthalene: Lacks the fluorine substituent, resulting in different applications and interactions.

    Other Halogenated Naphthalenes: Compounds with different halogen substituents exhibit varying degrees of reactivity and biological activity.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-8-(2,3,6-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-11-7-8-12(18)16(19)15(11)10-5-1-3-9-4-2-6-13(20)14(9)10/h1-8H

InChI Key

LMXIVRSXCCXURK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=CC(=C3Cl)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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